Phenylglycine derivatives have garnered significant attention in the field of neuroscience due to their ability to modulate neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs). These compounds have shown potential in various therapeutic applications, including neuroprotection and the treatment of convulsive disorders. This comprehensive analysis will delve into the specific characteristics and applications of (R)-4-Fluorophenylglycine, a compound related to the phenylglycine class, by examining the relevant research findings.
The neuroprotective and anticonvulsive properties of phenylglycine derivatives have been demonstrated in vivo. (R,S)-PPG has been shown to protect against NMDA- and quinolinic acid-induced striatal lesions in rats and exhibit anticonvulsive effects in mouse models1. These findings underscore the potential of phenylglycine derivatives in developing treatments for neurological disorders characterized by excitotoxicity and seizure activity.
Phenylglycine derivatives have also been studied for their antagonistic effects at mGluRs. Compounds such as (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine have been found to competitively antagonize ACPD-stimulated phosphoinositide hydrolysis in rat cerebral cortical slices2. These derivatives selectively inhibited ACPD-induced depolarization in spinal motoneurons and thalamic neurons, suggesting their role in modulating synaptic excitation and potentially contributing to pain modulation2.
In addition to their effects on mGluRs, phenylglycine derivatives have been implicated in the antagonism of hormone receptors. For instance, a derivative with a side chain from phenylglycinol displayed potent antagonistic activity at the human gonadotropin-releasing hormone receptor, with good oral bioavailability and efficacy in nonhuman primates3. This indicates the versatility of phenylglycine derivatives in targeting different receptor systems for therapeutic purposes.
The actions of phenylglycine derivatives at L-AP4 receptors in retinal ON bipolar cells have been explored, revealing that certain derivatives act as agonists at these receptors4. These findings contribute to our understanding of the visual signal processing and the potential for phenylglycine derivatives to influence retinal function.
(R)-4-Fluorophenylglycine is derived from phenylglycine through fluorination. It belongs to the class of α-amino acids, specifically categorized under fluorinated amino acids. The presence of the fluorine atom enhances its biochemical properties, making it useful in various synthetic applications, especially in drug design and development.
The synthesis of (R)-4-Fluorophenylglycine can be achieved through several methods, with a focus on enantioselectivity to produce the desired chiral form.
Methods of Synthesis:
The molecular structure of (R)-4-Fluorophenylglycine features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring substituted with a fluorine atom.
Structural Details:
(R)-4-Fluorophenylglycine can participate in several chemical reactions:
These reactions highlight the versatility of (R)-4-Fluorophenylglycine in synthetic organic chemistry.
The mechanism of action for (R)-4-Fluorophenylglycine is primarily related to its incorporation into peptides and proteins.
The physical and chemical properties of (R)-4-Fluorophenylglycine include:
These properties make it suitable for various applications in both research and industrial settings.
(R)-4-Fluorophenylglycine has diverse applications across multiple scientific fields:
(R)-4-Fluorophenylglycine (systematic IUPAC name: (R)-2-Amino-2-(4-fluorophenyl)acetic acid; CAS No: 93939-74-3) is a non-proteinogenic α-amino acid featuring a stereogenic center at the α-carbon atom. Its molecular formula is C₈H₈FNO₂ (MW: 169.16 g/mol), comprising a fluorinated phenyl ring directly attached to the chiral carbon bearing amino and carboxylic acid functionalities [3]. The fluorine atom at the para-position significantly influences the compound’s electronic properties:
Table 1: Key Physicochemical Properties of (R)-4-Fluorophenylglycine
Property | Value |
---|---|
CAS Registry Number | 93939-74-3 |
Molecular Formula | C₈H₈FNO₂ |
Molecular Weight | 169.16 g/mol |
Optical Rotation [α]₂₀/D | +138° ± 2° (c=1% in 1M HCl) |
Melting Point | ≥300 °C (decomposes) |
pKa Prediction | 1.90 ± 0.10 |
Chiral Purity (Commercial) | ≥97% ee |
The synthesis and resolution of 4-fluorophenylglycine enantiomers emerged as critical challenges during the evolution of asymmetric chemistry:
(R)-4-Fluorophenylglycine serves as a privileged chiral building block in drug synthesis due to its dual functionality and stereochemical integrity:
Asymmetric Synthesis Methodologies
Table 2: Industrial Synthesis Routes for (R)-4-Fluorophenylglycine
Method | Catalyst/Enzyme | Yield (%) | ee (%) | Scale |
---|---|---|---|---|
Dutch Resolution | (+)-CSA/Phenylglycine mixture | 45–60 | >99 | Multi-kg |
Immobilized Penicillin Amidase | Bacillus megaterium | 49.9 | >99.9 | Pilot Plant |
Engineered Transaminase | Arthrobacter sp. ATA-117 | 82 | >99 | Industrial |
Asymmetric Hydrogenation | Rh-DuPHOS Complex | 95 | 98 | Laboratory |
Pharmaceutical Applications
Table 3: Pharmaceutical Derivatives of (R)-4-Fluorophenylglycine
Drug Candidate | Therapeutic Area | Role of (R)-4-Fluorophenylglycine |
---|---|---|
Aprepitant | Anti-emetic | Chiral scaffold for NK-1 receptor binding |
Lorlatinib | Oncology (ALK inhibitor) | Macrocycle constituent enhancing kinase selectivity |
Substance P Analogs | Neuropathic pain | Stereochemical control in peptide mimetics |
Crizotinib Derivatives | Oncology | Bioisostere for solubility optimization |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1